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Compound of Interest

Compound Name: Dihexyl azelate

CAS No.: 109-31-9

Cat. No.: B089611

Get Quote

Executive Summary & Regulatory Context[1]
Dihexyl Azelate (DHAz) (CAS 109-31-9) is a lipophilic diester used as a plasticizer and

emollient in biodegradable polymers and PVC alternatives. Unlike common phthalates (e.g.,

DEHP), DHAz is not explicitly listed with a unique Reference Number in Annex I of Commission

Regulation (EU) No 10/2011.

Regulatory Status: Compliance for DHAz is established through its authorized hydrolysis

products (Article 6(3)(a) of EU 10/2011):

Azelaic Acid (FCM No 302, Ref No 12130): SML = 30 mg/kg.

1-Hexanol (FCM No 210, Ref No 13390): SML = 30 mg/kg.

Compliance Logic: Since the migration of the ester results in potential exposure to these

components, the migration of DHAz must not result in the exceedance of these SMLs upon

hydrolysis.
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Stoichiometry: 1 mole of DHAz (MW 356.5) yields 1 mole of Azelaic Acid (MW 188.2) and 2

moles of 1-Hexanol (MW 102.2).

Limiting Factor: The migration of 52.3 mg/kg of DHAz releases ~30 mg/kg of 1-Hexanol.

Therefore, the effective specific migration limit for DHAz is 52.3 mg/kg.

This protocol details the extraction and quantification of intact DHAz using GC-MS, utilizing

substitute fatty food simulants to overcome the analytical challenges of extracting lipophilic

plasticizers from vegetable oils.

Experimental Design Strategy
Food Simulant Selection
The lipophilic nature of DHAz (LogP ~6.9) mandates rigorous testing for fatty foods. Standard

vegetable oil (Simulant D2) presents significant analytical interference for GC-MS. Therefore,

this protocol utilizes Substitute Simulants as permitted under EU 10/2011 Chapter 3, Section

3.2.

Food Type Standard Simulant Protocol Choice Rationale

Aqueous
Simulant A (10%

Ethanol)
10% Ethanol

Direct extraction

possible.

Acidic
Simulant B (3% Acetic

Acid)
3% Acetic Acid

Direct extraction

possible.

Fatty Simulant D2 (Veg. Oil)
Iso-octane & 95%

Ethanol

Iso-octane mimics the

extraction power of oil

but allows direct

injection/dilution. 95%

Ethanol covers polar

swelling effects.

Dry Simulant E (MPPO) Tenax® (MPPO)

Required for dry

goods; extracted via

solvent elution.
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Figure 1: End-to-end workflow for Dihexyl Azelate migration testing, highlighting specific

sample preparation paths for different simulants.

Detailed Protocols
Protocol A: Migration Contact (Standardized)
Objective: Expose the material to simulants under worst-case foreseeable conditions (e.g.,

OM2: 10 days @ 40°C).

Surface-to-Volume Ratio: Maintain 6 dm² per 1 kg (or 1 L) of simulant.

Immersion (Total Immersion):

Cut sample specimens (e.g., 1 dm² = 10 cm x 10 cm).

Place in glass migration cells or tubes.

Add 167 mL of pre-heated simulant (to achieve 6 dm²/L).

Seal with Teflon-lined caps to prevent volatile loss.
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Cell (One-Sided):

For films/laminates, clamp in a migration cell (e.g., Siegwerk cell).

Add simulant to the food-contact side only.

Incubation: Place in a thermostatted oven/incubator for the specified time (e.g., 10 days at

40°C, or 2 hours at 70°C for hot-fill).

Protocol B: Sample Preparation & Extraction
B.1 Aqueous/Acidic Simulants (10% EtOH, 3% Acetic Acid) Use Liquid-Liquid Extraction (LLE)

to move DHAz into an organic solvent.

Transfer 50 mL of migration solution to a separating funnel.

Add 20 µL of Internal Standard Solution (e.g., Bis(2-ethylhexyl) adipate-d4, 100 µg/mL).

Add 10 mL of n-Hexane (or Dichloromethane).

Shake vigorously for 2 minutes; allow phases to separate.

Collect the organic (upper) layer.

Re-extract the aqueous phase with another 10 mL of Hexane.

Combine organic extracts and dry over anhydrous Na₂SO₄.

Concentrate to 1 mL under a stream of nitrogen if sensitivity requires, or analyze directly.

B.2 Fatty Substitute Simulants (Iso-octane, 95% Ethanol) Advantage: These solvents are GC-

compatible.

Take an aliquot (e.g., 1 mL) of the migration solution.

Add Internal Standard.[1]

Iso-octane: Inject directly (unless concentration is too high; then dilute with Iso-octane).
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95% Ethanol: Dilute 1:1 with Hexane or inject directly if the column phase tolerates ethanol

expansion (check solvent expansion volume). Recommendation: Perform a solvent

exchange to Hexane if peak shape is poor.

B.3 Dry Simulant (Tenax® / MPPO)

Transfer the Tenax powder from the migration test to a glass extraction thimble or flask.

Extract with Diethyl Ether or Acetone (3 x 20 mL) using ultrasonic agitation or Soxhlet

extraction (4 hours).

Filter extracts, add Internal Standard, and concentrate to 1 mL.

Analytical Method: GC-MS
Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer. Column:

5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

GC Parameters[3][4]
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless (1 min purge), 280°C.

Oven Program:

Initial: 60°C (hold 1 min).

Ramp 1: 20°C/min to 200°C.

Ramp 2: 10°C/min to 300°C (hold 5 min).

Transfer Line: 290°C.

MS Parameters (SIM Mode)
To achieve high sensitivity and selectivity, use Selected Ion Monitoring (SIM).[2]
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Analyte
Ret. Time
(approx)

Quant Ion
(m/z)

Qual Ion 1
(m/z)

Qual Ion 2
(m/z)

Dihexyl Azelate 18.5 min 171 255 152

IS (DEHA-d4) 17.8 min 133 151 -

m/z 171: Base peak (Alpha-cleavage of ester).

m/z 255: Loss of alkoxy group [M - OC₆H₁₃]⁺.

m/z 152: Characteristic rearrangement ion for azelate diesters.

Calibration & Quality Control
Calibration Curve: Prepare standards of DHAz in Hexane ranging from 0.05 mg/L to 10 mg/L

(equivalent to 0.05 - 10 mg/kg in food).

Internal Standard Normalization: Plot Area Ratio (

) vs. Concentration Ratio.

System Suitability: Check resolution between DHAz and potential interferences (e.g., Dihexyl

phthalate, if present).

LOD/LOQ: Target LOQ should be ≤ 1 mg/kg.

Data Analysis & Compliance Verification
Calculation of Specific Migration
Calculate the concentration of Dihexyl Azelate in the food simulant (

, mg/kg) using the calibration curve. (If tested at standard 6 dm²/kg, SM =

).

Compliance Logic Tree
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Figure 2: Decision logic for verifying compliance based on the stoichiometry of hydrolysis

products.

Calculation Example:

Measured DHAz Migration = 10 mg/kg.

Equivalent 1-Hexanol =

.

Result: 5.73 < 30 (SML). Compliant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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